N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide is a synthetic organic compound characterized by its tetrazole ring, naphthalene moiety, and acetamide functional group. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the stability and reactivity of the tetrazole structure.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed descriptions and synthesis methods for researchers interested in its applications.
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide falls under the category of organic compounds with specific interest in medicinal chemistry due to its potential pharmacological properties. It is classified as a tetrazole derivative, which is known for various biological activities.
The synthesis of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide typically involves several key steps:
Industrial production may utilize microwave-assisted reactions to enhance yield and reduce reaction time. The choice of reagents and conditions can significantly influence the efficiency of each synthetic step.
The molecular formula for N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide is . The compound features:
The compound has a molecular weight of approximately 383.455 g/mol and can be identified using its InChI key: InChI=1S/C22H21N5O/c1-15-10-11-19(12-16(15)2)27-21(24-25-26-27)14-23-22(28)13-18-8-5-7-17-6-3-4-9-20(17)18/h3-12H,13-14H2,1-2H3,(H,23,28)
.
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions including:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions (such as temperature and solvent choice) are crucial for successful transformations.
The mechanism of action for N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets within biological systems. The tetrazole ring structure allows it to mimic certain biological molecules, facilitating binding to enzymes or receptors which may lead to modulation of their activity. This interaction can result in various biological effects depending on the target pathway involved.
The compound exhibits characteristics typical of organic compounds with aromatic structures. It is likely to be solid at room temperature with moderate solubility in organic solvents due to its lipophilic naphthalene component.
The presence of the tetrazole ring contributes to the compound's stability under various conditions. It may exhibit reactivity typical of amides and aromatic compounds such as electrophilic aromatic substitution or nucleophilic attacks on the carbonyl carbon.
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide has several potential applications in scientific research:
This compound's diverse functionalities make it a valuable subject for ongoing research in medicinal chemistry and related fields.
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: